

Application Notes and Protocols for Calculating Calcium Release from DMNPE-4 AM

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Compound of Interest

Compound Name: DMNPE-4 AM-caged-calcium

Cat. No.: B11931085

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These application notes provide a comprehensive guide to utilizing DMNPE-4 AM, a cell-permeable caged calcium compound, for the precise spatiotemporal control of intracellular calcium levels. The following sections detail the properties of DMNPE-4 AM, protocols for cell loading and photolysis, and methods for quantifying the released calcium, enabling rigorous investigation of calcium-dependent signaling pathways.

Introduction to DMNPE-4 AM

DMNPE-4 AM (1-(4,5-Dimethoxy-2-nitrophenyl)-N,N,N',N'-tetrakis(acetoxymethyl)-1,2-ethanediamine) is a photolabile calcium chelator, often referred to as a "caged" calcium compound. Its acetoxymethyl (AM) ester form allows for efficient loading into live cells, where intracellular esterases cleave the AM groups, trapping the active DMNPE-4 molecule in the cytoplasm. In its caged form, DMNPE-4 exhibits a very high affinity for calcium ions (Ca²+), effectively sequestering them and maintaining low intracellular calcium concentrations.[1][2] Upon illumination with ultraviolet (UV) light or through two-photon excitation, DMNPE-4 undergoes rapid photolysis, causing a dramatic decrease in its affinity for Ca²+ and leading to a burst of free calcium in the immediate vicinity.[2][3] This property makes DMNPE-4 AM an invaluable tool for studying a wide array of physiological processes that are regulated by calcium signaling.

Key Properties of DMNPE-4 AM



A summary of the essential quantitative data for DMNPE-4 AM is presented in the table below. Understanding these parameters is crucial for designing and interpreting experiments.

Property	Value	Reference
Molecular Weight	849.74 g/mol	[2]
Ca ²⁺ Dissociation Constant (Kd) - Before Photolysis	19 nM (at pH 7.4), 48 nM (at pH 7.2)	[1][2]
Ca ²⁺ Dissociation Constant (Kd) - After Photolysis	~2 mM	[1][2]
Mg ²⁺ Dissociation Constant (Kd)	~10 mM	[2]
Excitation Wavelength for Photolysis (One-Photon)	~350 nm	[2]
Excitation Wavelength for Photolysis (Two-Photon)	~730-740 nm	[4]
Extinction Coefficient (ε)	5120 M ⁻¹ cm ⁻¹	[2]
Quantum Yield (Φ)	0.09	[2]
Solubility	Soluble in DMSO (e.g., to 100 mM)	[2]

Experimental Protocols

Protocol 1: Loading Cells with DMNPE-4 AM

This protocol describes the loading of adherent cells with DMNPE-4 AM. Optimization of concentration and incubation time may be necessary for different cell types.

Materials:

- DMNPE-4 AM
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Cultured cells on coverslips or in imaging dishes

Procedure:

- Prepare Stock Solutions:
 - Prepare a 1-10 mM stock solution of DMNPE-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
 - Prepare a 10% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.
- Prepare Loading Solution:
 - On the day of the experiment, warm the DMNPE-4 AM and Pluronic® F-127 stock solutions to room temperature.
 - In a microcentrifuge tube, mix the DMNPE-4 AM stock solution with an equal volume of the 10% Pluronic® F-127 stock solution. Vortex briefly to mix. This step aids in the dispersion of the non-polar AM ester in the aqueous loading buffer.
 - Dilute the DMNPE-4 AM/Pluronic® F-127 mixture into pre-warmed physiological buffer (e.g., HBSS) to a final DMNPE-4 AM concentration of 2-10 μM. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%. Vortex the solution thoroughly.

Cell Loading:

- Wash the cultured cells once with the physiological buffer.
- Replace the buffer with the DMNPE-4 AM loading solution.
- Incubate the cells at room temperature or 37°C for 30-60 minutes in the dark. The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate loading without causing cellular stress.

Methodological & Application

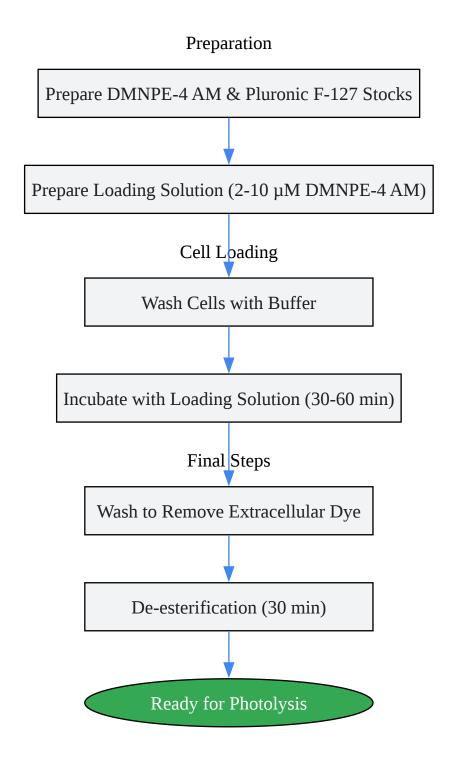




· Wash and De-esterification:

- After incubation, wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular DMNPE-4 AM.
- Incubate the cells in fresh buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM groups by intracellular esterases.





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Fig. 1: Workflow for loading cells with DMNPE-4 AM.



Protocol 2: Photolysis of DMNPE-4 AM and Measurement of Calcium Release

This protocol outlines the steps for uncaging calcium from DMNPE-4 and measuring the resulting change in intracellular calcium concentration using a fluorescent calcium indicator such as Fluo-4 AM.

Materials:

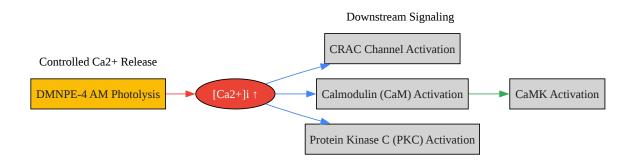
- Cells loaded with DMNPE-4 AM (from Protocol 1)
- Fluo-4 AM (or another suitable calcium indicator)
- Fluorescence microscope equipped with:
 - A UV light source (e.g., xenon arc lamp with a filter for ~350 nm) for one-photon excitation or a Ti:Sapphire laser (~730-740 nm) for two-photon excitation.
 - An imaging light source and filter sets appropriate for the chosen calcium indicator (e.g., excitation ~490 nm, emission ~515 nm for Fluo-4).
 - A fast-acquisition camera.
- Image analysis software.

Procedure:

- Co-loading with a Calcium Indicator: For quantitative measurements, cells should be co-loaded with a fluorescent calcium indicator. Fluo-4 AM is a common choice due to its high fluorescence increase upon calcium binding.[5] A typical loading protocol for Fluo-4 AM involves incubation with 1-5 μM of the dye for 30-45 minutes at 37°C.[6][7][8] This can be done simultaneously with or sequentially to the DMNPE-4 AM loading.
- Baseline Fluorescence Measurement:
 - Place the coverslip or dish with the loaded cells on the microscope stage.



- Acquire a series of baseline fluorescence images of the calcium indicator at low illumination intensity to establish the resting intracellular calcium level.
- Photolysis (Uncaging):
 - Select a region of interest (ROI) within a cell or a specific subcellular location.
 - Deliver a brief, high-intensity pulse of UV light (for one-photon) or focused infrared laser light (for two-photon) to the ROI. The duration and intensity of the light pulse will determine the fraction of DMNPE-4 that is photolyzed and thus the amount of calcium released.
 These parameters must be optimized for the specific experimental setup and desired calcium concentration jump.
- Post-Photolysis Fluorescence Measurement:
 - Immediately following the photolysis pulse, acquire a rapid time-series of fluorescence images of the calcium indicator to capture the transient increase in intracellular calcium concentration.



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